molecular formula C26H26N4O4 B11581948 (2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11581948
M. Wt: 458.5 g/mol
InChI Key: JYVFNDZVNFDNFQ-OBGWFSINSA-N
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Description

(2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano group and the cyclohexylamine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.

Scientific Research Applications

(2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C26H26N4O4/c1-17-9-8-14-30-23(17)29-25(34-22-13-7-6-12-21(22)33-2)20(26(30)32)15-18(16-27)24(31)28-19-10-4-3-5-11-19/h6-9,12-15,19H,3-5,10-11H2,1-2H3,(H,28,31)/b18-15+

InChI Key

JYVFNDZVNFDNFQ-OBGWFSINSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC3CCCCC3)OC4=CC=CC=C4OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC3CCCCC3)OC4=CC=CC=C4OC

Origin of Product

United States

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